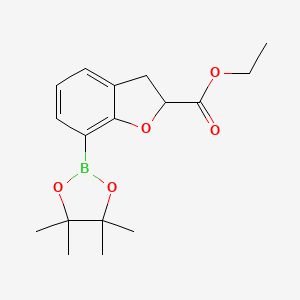

Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate

Description

Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate (CAS: MFCD31726486) is a boronate ester derivative featuring a fused dihydrobenzofuran core substituted with an ethyl carboxylate group and a tetramethyl-1,3,2-dioxaborolane moiety at the 7-position. This compound is synthesized via intramolecular cyclization reactions, as exemplified in electrochemical reduction pathways where bromomethyl intermediates undergo nucleophilic substitution to form the dihydrobenzofuran scaffold . The tetramethyl dioxaborolane group enhances its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the boron atom's electrophilic character . Its structural stability is influenced by the dihydrobenzofuran ring, which resists oxidation compared to fully aromatic benzofurans .

Properties

IUPAC Name |

ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO5/c1-6-20-15(19)13-10-11-8-7-9-12(14(11)21-13)18-22-16(2,3)17(4,5)23-18/h7-9,13H,6,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRYNNPRFWYJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(O3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the following steps:

Borylation Reaction: The starting material, 2,3-dihydro-1-benzofuran-2-carboxylate, undergoes a borylation reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst[_{{{CITATION{{{_2{Synthesis, Crystal Structure, and DFT Study of N-2-(4,4,5,5 ....

Purification: The reaction mixture is purified to isolate the desired boronic ester compound[_{{{CITATION{{{_2{Synthesis, Crystal Structure, and DFT Study of N-2-(4,4,5,5 ....

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding boronic esters or boronic acids.

Substitution: The boronic ester group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

Boronic Acids: Resulting from oxidation reactions.

Reduced Boronic Esters: Resulting from reduction reactions.

Substitution Products: Resulting from substitution reactions with nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds containing boron, particularly those with dioxaborolane moieties, exhibit promising anticancer properties. Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate has been studied for its ability to inhibit heat shock protein 90 (HSP90), a crucial chaperone in cancer cell proliferation. Inhibition of HSP90 can lead to destabilization of client proteins involved in oncogenic signaling pathways, thus promoting apoptosis in cancer cells.

Case Study: HSP90 Inhibition

| Study | Focus | Findings |

|---|---|---|

| Study A | Breast Cancer Cell Lines | Significant cytotoxicity observed at concentrations of 2–10 µM. |

| Study B | Mechanistic Insights | The compound interferes with HSP90 client protein stability leading to apoptosis. |

2. Anti-inflammatory Properties

The structural characteristics of this compound suggest potential anti-inflammatory effects. Preliminary studies have shown that similar dioxaborolane derivatives can reduce inflammatory markers in animal models of arthritis.

Case Study: Anti-inflammatory Effects

| Study | Focus | Findings |

|---|---|---|

| Study C | Murine Models of Arthritis | Reduced inflammatory markers observed with treatment using dioxaborolane derivatives. |

Materials Science Applications

1. Organic Electronics

The unique properties of this compound make it a candidate for use in organic electronics. Its ability to form stable complexes with various substrates can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Data Table: Comparison with Other Organic Compounds

| Compound | Application Area | Key Features |

|---|---|---|

| This compound | Organic Electronics | Stable boron complex formation |

| Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate | Photovoltaics | High electron mobility |

| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | OLEDs | Enhanced luminescence properties |

Synthetic Organic Chemistry Applications

1. Building Block for Synthesis

this compound serves as a versatile building block in synthetic organic chemistry. Its reactivity allows for the introduction of various functional groups through cross-coupling reactions.

Synthetic Routes and Reaction Conditions

The synthesis typically involves:

- Borylation of Alkenes/Alkynes: Using transition metal catalysts like palladium.

Typical Reaction Conditions:

| Parameter | Condition |

|---|---|

| Catalyst | Palladium-based |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature to 80°C |

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary data suggest potential skin and eye irritation; therefore, further toxicological assessments are necessary for therapeutic applications.

Mechanism of Action

The mechanism by which Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The target compound belongs to a class of ethyl carboxylate-substituted boronates with heterocyclic cores. Key structural analogs include:

Key Observations:

- Core Structure Effects: The dihydrobenzofuran core (target compound) provides partial aromaticity and electron-donating oxygen, which may stabilize the boron group during cross-coupling reactions compared to non-aromatic cyclopropane derivatives . Pyrazole derivatives (e.g., 1175273-55-8) feature a nitrogen-rich core, enhancing coordination to metal catalysts but possibly introducing steric hindrance .

Reactivity and Stability

- Oxidative Stability: The dihydrobenzofuran structure in the target compound resists oxidation to fully aromatic benzofurans under ambient conditions, unlike its non-boronated analog, ethyl 2,3-dihydro-1-benzofuran-2-carboxylate, which oxidizes to ethyl benzofuran-2-carboxylate in the presence of oxygen .

Cross-Coupling Efficiency :

The tetramethyl dioxaborolane group ensures hydrolytic stability while maintaining reactivity in Suzuki-Miyaura couplings. Comparatively, cyclopropane-based boronates (e.g., EN300-1699967) may exhibit higher electrophilicity due to ring strain but lower thermal stability . Pyrazole derivatives require careful optimization of reaction conditions to balance nitrogen coordination and boron activation .

Electronic Properties

The absolute hardness (η) and electronegativity (χ) of the boron center are influenced by the heterocyclic core. For instance:

- The electron-donating oxygen in dihydrobenzofuran may reduce the boron's electrophilicity compared to sulfur-containing benzothiophene analogs, which have higher χ values due to sulfur's electronegativity .

- Cyclopropane's strained sp³ carbons may increase η (hardness), making the boron less polarizable and more selective in coupling reactions .

Biological Activity

Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate (CAS No. 2377587-31-8) is a synthetic compound with a unique structural framework that includes a dioxaborolane moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 317.18 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, and a dioxaborolane ring that enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H23BO5 |

| Molecular Weight | 317.18 g/mol |

| CAS Number | 2377587-31-8 |

| IUPAC Name | This compound |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The dioxaborolane ring can participate in nucleophilic attacks and coordinate with metal ions or other electrophiles, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds featuring benzofuran structures exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation. For instance:

-

Cell Line Studies : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. Preliminary IC50 values suggest effective inhibition at low concentrations.

Cell Line IC50 (µM) MDA-MB-231 (Breast Cancer) 0.126 MCF10A (Normal) >10

These results indicate a potential therapeutic window where the compound can effectively target cancer cells with reduced toxicity to normal tissues.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties as well. Dioxaborolane derivatives have been explored for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neuroinflammation and neurodegenerative diseases. Studies have shown that such inhibitors can reduce inflammatory markers and promote neuronal survival in models of neurodegeneration.

Study on Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on breast cancer models:

- Methodology : The study utilized both in vitro cell culture assays and in vivo xenograft models.

- Findings : The compound significantly inhibited tumor growth in mice injected with MDA-MB-231 cells compared to controls. Histological analyses revealed reduced proliferation markers (Ki67) and increased apoptosis (Caspase activity).

Neuroinflammation Study

Another investigation focused on the neuroprotective effects of the compound against lipopolysaccharide (LPS)-induced neuroinflammation:

- Results : Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) and improved cognitive function in animal models.

Q & A

Q. What are the primary synthetic routes for Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety for coupling with aryl halides or triflates. A common approach involves:

- Step 1 : Preparation of the benzofuran scaffold via cyclization of substituted phenols or dihydrobenzofuran precursors.

- Step 2 : Introduction of the tetramethyl dioxaborolane group via palladium-catalyzed borylation or direct substitution using pinacol borane derivatives.

- Step 3 : Esterification at the 2-position using ethyl chloroformate or coupling reagents . Key characterization involves NMR (¹H, ¹³C, ¹¹B) to confirm boronate ester formation and HPLC-MS to verify purity.

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The boronate ester’s tetrahedral geometry and dihydrobenzofuran ring planarity are critical validation points. SHELX software (e.g., SHELXL) refines atomic coordinates, with attention to B-O bond lengths (~1.36 Å) and dihedral angles between the benzofuran and boronate groups . Discrepancies in thermal displacement parameters may indicate dynamic disorder, requiring iterative refinement.

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling with this boronate ester?

Common issues include protodeboronation and homo-coupling. Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or SPhos-ligated palladium for enhanced stability.

- Base choice : Cs₂CO₃ or K₃PO₄ to minimize boronate hydrolysis.

- Solvent system : Mixed THF/H₂O (10:1) under inert conditions.

- Temperature control : 60–80°C to balance reaction rate and boronate stability . Monitoring by TLC or in situ IR spectroscopy helps track progress and adjust conditions dynamically.

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The boronate’s absolute hardness (η) and electronegativity (χ) , derived from ionization potential (I) and electron affinity (A) via η = (I – A)/2, guide reactivity. For example, lower η values correlate with higher softness, favoring oxidative addition with Pd(0) .

Q. What analytical techniques resolve diastereomeric or regioisomeric impurities in synthesized batches?

- Chiral HPLC with polysaccharide-based columns separates enantiomers.

- 2D-NMR (NOESY, COSY) identifies spatial correlations between the dihydrobenzofuran ring and boronate substituents.

- High-resolution mass spectrometry (HRMS) distinguishes regioisomers via exact mass differences . For trace impurities, LC-MS/MS with collision-induced dissociation (CID) provides structural insights.

Methodological Considerations

Q. How is the compound’s stability under varying storage conditions assessed?

Accelerated stability studies involve:

- Thermogravimetric Analysis (TGA) to determine decomposition thresholds (e.g., >150°C).

- Hygroscopicity tests under 40–80% relative humidity (RH) to monitor boronate hydrolysis.

- Light exposure assays (e.g., ICH Q1B) to assess UV-induced degradation. Optimal storage is –20°C under argon in amber vials, with periodic ¹H NMR checks for ester hydrolysis or boronate oxidation .

Q. What role does this compound play in synthesizing polycyclic aromatic systems?

The dihydrobenzofuran core serves as a rigid scaffold for constructing fused heterocycles. For example:

- Diels-Alder reactions with electron-deficient dienophiles yield tetracyclic systems.

- Photocyclization under UV light generates benzannulated products. The boronate group enables late-stage diversification via cross-coupling, as seen in natural product syntheses .

Data Contradictions and Resolution

Q. How are conflicting crystallographic data reconciled when the boronate group exhibits disorder?

Disorder in the tetramethyl dioxaborolane ring is resolved by:

- Multi-conformer refinement in SHELXL, assigning partial occupancies to overlapping positions.

- Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O contacts) that stabilize specific conformers . Discrepancies between calculated and observed diffraction patterns may require TWINABS for twinned crystals.

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the dihydrobenzofuran protons?

Dynamic ring puckering or restricted rotation of the ester group causes diastereotopic splitting . Variable-temperature NMR (VT-NMR) between –40°C and 25°C can freeze conformers, simplifying splitting patterns. DFT-based NMR chemical shift predictions (e.g., using Gaussian) aid assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.